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Compound of Interest

Compound Name: 3-Bromoaniline

Cat. No.: B018343 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromoaniline

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 3-bromoaniline, tailored for researchers, scientists, and professionals

in drug development. It includes detailed spectral data, experimental protocols for data

acquisition, and a logical visualization of spectral assignments.

Introduction to 3-Bromoaniline
3-Bromoaniline (C₆H₆BrN) is an aromatic amine and a vital building block in organic

synthesis, frequently used in the preparation of pharmaceuticals, agrochemicals, and other

specialty chemicals. The structural elucidation and purity assessment of 3-bromoaniline and

its derivatives are critical, for which NMR spectroscopy is an indispensable analytical

technique. This document details the characteristic ¹H and ¹³C NMR spectral features of this

compound.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-bromoaniline exhibits signals corresponding to the aromatic

protons and the amine (-NH₂) protons. The substitution pattern on the benzene ring leads to

distinct chemical shifts and coupling patterns for the aromatic protons. The data presented

below is compiled from spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data for 3-Bromoaniline in CDCl₃
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-5 7.01 - 6.96[1] Triplet (t) 7.6[1]

H-2 6.88[2] Doublet (d) 8.0[2]

H-6 6.83[2] Singlet (s) -

H-4 6.59[2] Doublet (d) 8.0[2]

-NH₂ 3.71[2] Broad Singlet (br s) -

Note: Chemical shift assignments can vary slightly between different sources and experimental

conditions. A broad signal for the amine protons is typical due to quadrupole broadening and

potential hydrogen exchange.[1]

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 3-bromoaniline shows six distinct signals,

corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced

by the electronegativity and position of the bromine and amino substituents.

Table 2: ¹³C NMR Spectral Data for 3-Bromoaniline in CDCl₃

Carbon Assignment Chemical Shift (δ) ppm

C-1 (-NH₂) 147.8[2]

C-5 130.7[2]

C-3 (-Br) 123.1[2]

C-6 121.4[2]

C-2 117.8[2]

C-4 113.7[2]

Visualization of NMR Assignments
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The following diagram illustrates the structure of 3-bromoaniline with numbered atoms and

correlates them to their respective NMR signals.

3-Bromoaniline Structure NMR Signal Assignments

¹H NMR Signals H-2: 6.88 ppm H-4: 6.59 ppm H-5: ~6.98 ppm H-6: 6.83 ppm NH₂: 3.71 ppm ¹³C NMR Signals C-1: 147.8 ppm C-2: 117.8 ppm C-3: 123.1 ppm C-4: 113.7 ppm C-5: 130.7 ppm C-6: 121.4 ppm

Click to download full resolution via product page

Caption: Correlation of 3-bromoaniline structure with its ¹H and ¹³C NMR signals.

Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation

and standardized instrument parameters.

Sample Preparation
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of 3-bromoaniline.[3] For ¹³C NMR, a

higher concentration of 20-100 mg is recommended to achieve a good signal-to-noise ratio.

[3][4]

Solvent Selection: Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃), which

is suitable for dissolving 3-bromoaniline.[3][5] The typical volume required is approximately

0.6 mL to achieve a solution height of 4-5 cm in the NMR tube.[3][4]

Homogenization: Ensure the sample is fully dissolved. If any solid particulates are present,

the solution should be filtered through a pipette containing a small cotton or glass wool plug

to prevent poor magnetic field homogeneity, which can lead to broad spectral lines.[3][5]

Transfer: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[4]

The outside of the tube should be wiped clean before insertion into the spectrometer.[6]

NMR Data Acquisition
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The following parameters are typical for acquiring spectra on a 300 or 400 MHz spectrometer.

[1][2]

Instrument Setup: Insert the sample into the spectrometer's magnet.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent

(CDCl₃) to stabilize the magnetic field.[7] Perform shimming (either manually or

automatically) to optimize the magnetic field homogeneity and improve spectral resolution.[7]

Tuning: Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to

maximize signal reception.[7]

¹H NMR Acquisition Parameters:

Pulse Angle: 30-90°

Acquisition Time (AQ): 2-4 seconds[3]

Relaxation Delay (D1): 1-5 seconds

Number of Scans (NS): 8-16 scans are generally sufficient.[3]

Reference: The residual CHCl₃ signal at 7.26 ppm is typically used for chemical shift

calibration.[3]

¹³C NMR Acquisition Parameters:

Technique: Proton-decoupled (e.g., 13C{1H}) to simplify the spectrum to singlets for each

carbon.[8]

Pulse Angle: 30-45°

Acquisition Time (AQ): 1-2 seconds

Relaxation Delay (D1): 2 seconds

Number of Scans (NS): A larger number of scans (e.g., 128 or more) is often required due

to the low natural abundance of ¹³C.
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Reference: The CDCl₃ solvent signal at 77.16 ppm is used for calibration.[3]

Logical Workflow for Spectral Analysis
The process from sample preparation to final structural confirmation follows a logical sequence.

Sample Preparation
(3-Bromoaniline in CDCl₃)

NMR Data Acquisition
(¹H and ¹³C Spectra)

Insert into Spectrometer

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Raw FID Data

Spectral Analysis
(Chemical Shift, Multiplicity, Integration)

Processed Spectra

Signal Assignment

Interpret Data

Structural Confirmation

Correlate Signals to Structure

Click to download full resolution via product page

Caption: Workflow for NMR-based structural elucidation of 3-bromoaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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